molecular formula C13H27BN2O4 B8082060 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

Cat. No. B8082060
M. Wt: 286.18 g/mol
InChI Key: CHPILBYRQPOXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid is a useful research compound. Its molecular formula is C13H27BN2O4 and its molecular weight is 286.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Treatment of Myocardial Ischemia Reperfusion Injury : A study by Van Zandt et al. (2013) highlighted the compound's role as an inhibitor of human arginases I and II, which are crucial in the treatment of myocardial ischemia reperfusion injury. The compound showed significant efficacy in reducing infarct size in a rat model of myocardial ischemia/reperfusion injury (Van Zandt et al., 2013).

  • Transdermal Permeation Enhancers : Farsa et al. (2010) studied a series of hexanoic acid derivatives, including 6-(piperidin-1-yl)hexanoic acids, for their activity as transdermal permeation enhancers. These compounds were evaluated for their ability to enhance the permeation of drugs through human skin, showing potential in transdermal drug delivery (Farsa et al., 2010).

  • Synthesis and Biological Properties of Piperidine Substituted Derivatives : Shafi et al. (2021) focused on the synthesis of new piperidine substituted benzothiazole derivatives, exploring their antibacterial and antifungal activities. This research underscores the potential of piperidine-substituted compounds, like 2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, in developing new antimicrobial agents (Shafi et al., 2021).

properties

IUPAC Name

2-amino-6-borono-2-(2-piperidin-1-ylethyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPILBYRQPOXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid
Reactant of Route 2
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid
Reactant of Route 3
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid
Reactant of Route 4
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid
Reactant of Route 5
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid
Reactant of Route 6
2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid

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